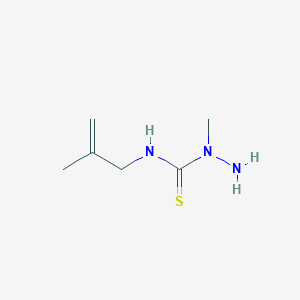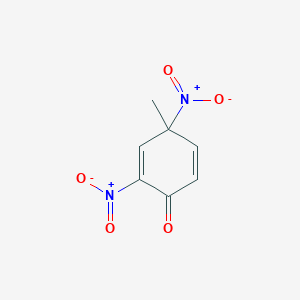
4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with methyl and nitro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one typically involves nitration reactions. One common method includes the nitration of 4-methylphenol (p-cresol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the nitro groups or the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activity, disruption of cellular processes, and induction of oxidative stress.
類似化合物との比較
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 4,4-Dimethyl-2-cyclohexen-1-one
- 2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1-one
Comparison: 4-Methyl-2,4-dinitrocyclohexa-2,5-dien-1-one is unique due to the presence of both methyl and nitro groups on the cyclohexadienone ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of nitro groups enhances its potential as an oxidizing agent and its ability to participate in redox reactions, setting it apart from other cyclohexadienone derivatives.
特性
CAS番号 |
125065-88-5 |
|---|---|
分子式 |
C7H6N2O5 |
分子量 |
198.13 g/mol |
IUPAC名 |
4-methyl-2,4-dinitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H6N2O5/c1-7(9(13)14)3-2-6(10)5(4-7)8(11)12/h2-4H,1H3 |
InChIキー |
MHTXVAUYCVKTPV-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC(=O)C(=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


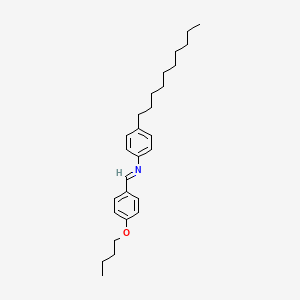

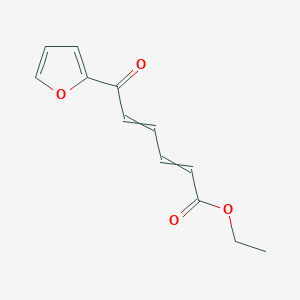
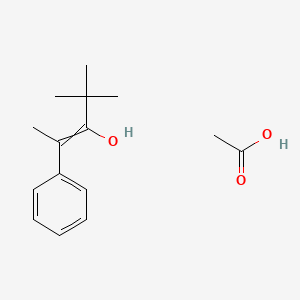
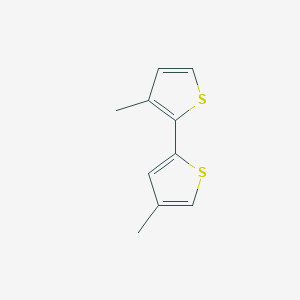
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
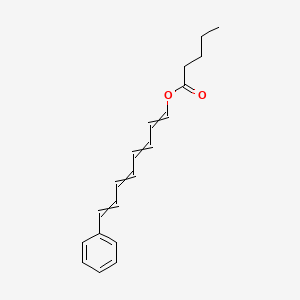
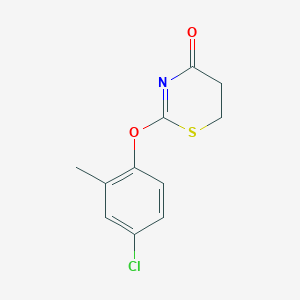
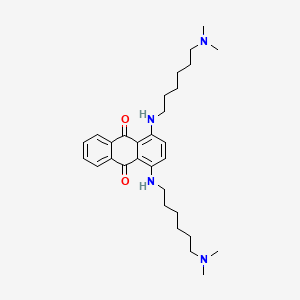

phosphanium bromide](/img/structure/B14294841.png)
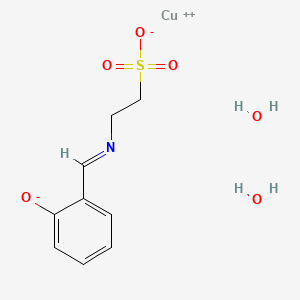
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
